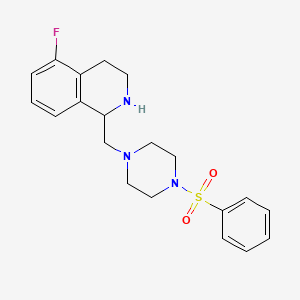
2-(4-(4-溴-2-氟苄基)哌嗪-1-基)乙醇
描述
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a bromo-fluorobenzyl group. The presence of both bromine and fluorine atoms on the benzyl group could potentially influence the compound’s reactivity and interactions.科学研究应用
合成和结构分析
合成技术:该化合物一直是旨在优化合成技术的研究重点。例如,王金鹏讨论了通过优化工艺参数制备相关化合物,实现了高收率并通过分析技术确认了结构 (王金鹏,2013)。这突出了该化合物在促进高效合成途径中的作用。
分子构象:对奥匹拉姆和喹硫平 N 氧化物-富马酸等化合物进行的研究揭示了它们的分子构象,例如哌嗪环的椅式构象,表明该化合物的结构多功能性及其对生物系统中结合相互作用的影响 (H. Fun 等人,2011); (金申等人,2012)。
在药物开发中的潜在应用
药物中间体:该化合物已被研究作为药物制剂合成中的中间体。D. S. Babu 等人的研究涉及合成具有潜在抗菌活性的新型衍生物,表明此类化合物在开发新的治疗剂中的更广泛效用 (D. S. Babu 等人,2015)。
放射性配体开发:Stephen R. Taylor 等人描述了 [18F]MEL054 的合成,这是一种针对黑色素瘤肿瘤成像的黑色素靶向化合物,展示了氟苄基哌嗪在创建诊断工具中的应用 (Stephen R. Taylor 等人,2013)。
神经学研究:李明珠关于合成化合物以研究其对小鼠学习和记忆促进作用的工作证明了此类化学物质在理解和治疗神经系统疾病中的潜力 (李明珠,2012)。
作用机制
Target of Action
Similar compounds have been found to inhibit the catalytical activity of parp1 . PARP1 (Poly [ADP-ribose] polymerase 1) is a protein involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells . Phosphorylation of H2AX is a crucial event in the cellular response to DNA damage, indicating that this compound may interact with its targets to induce DNA damage or interfere with DNA repair mechanisms.
Result of Action
Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells , which could indicate DNA damage or disruption of DNA repair mechanisms.
未来方向
生化分析
Biochemical Properties
2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is comparable to the effects observed with Olaparib
Cellular Effects
The effects of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exert antimelanogenic effects on B16F10 cells without causing cytotoxicity . This indicates its potential use in treating hyperpigmentation disorders.
Molecular Mechanism
At the molecular level, 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a competitive inhibitor of tyrosinase from Agaricus bisporus, with a significantly lower IC50 value compared to kojic acid . This suggests its potential as a therapeutic agent for hyperpigmentation disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been found to maintain its activity over extended periods, making it a reliable compound for long-term studies .
Dosage Effects in Animal Models
The effects of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without causing significant toxicity. At higher doses, it may cause adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Its role in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in cellular processes .
属性
IUPAC Name |
2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWOXQUYDANFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)

![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)
![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)

![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)

![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)


